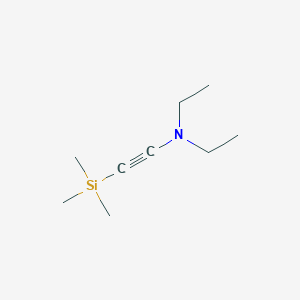

Ethynamine, N,N-diethyl-2-(trimethylsilyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- is a chemical compound with the molecular formula C9H19NSi and a molecular weight of 169.34 g/mol.

Méthodes De Préparation

The synthesis of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of triethyl orthoformate with amines in a one-pot synthesis . This method offers advantages such as easy automation, higher product yields, minimal waste generation, and operational simplicity . Another approach involves the reduction of nitriles or amides and nitro compounds, as well as reactions involving alkyl groups such as S_N2 reactions of alkyl halides with ammonia or other amines .

Analyse Des Réactions Chimiques

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Applications De Recherche Scientifique

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- has a wide range of scientific research applications, including:

Chemistry: It acts as a reagent in the preparation of α-hydroxyacyl-AMS macrocycles, which are inhibitors of amino acid adenylation enzymes.

Biology: Its unique properties make it useful in various biological studies and experiments.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mécanisme D'action

The mechanism by which Ethynamine, N,N-diethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as a reagent in the preparation of α-hydroxyacyl-AMS macrocycles, which inhibit amino acid adenylation enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.

Comparaison Avec Des Composés Similaires

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:

N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group on the nitrogen atom.

N-ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.

N-methyl-1-propanamine: A secondary amine with a methyl group and a propyl group on the nitrogen atom. The uniqueness of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar amines.

Activité Biologique

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in biological studies, and relevant case studies.

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- is characterized by the presence of a trimethylsilyl group, which enhances its reactivity compared to other amines. This compound acts as a reagent in the synthesis of biologically active molecules, particularly in the preparation of α-hydroxyacyl-AMS macrocycles. These macrocycles have been shown to inhibit amino acid adenylation enzymes by binding to their active sites, thereby preventing substrate interaction and inhibiting enzyme activity.

Biological Activity Overview

The biological activity of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be summarized as follows:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents.

- Antiviral Potential : Preliminary studies suggest that derivatives of similar compounds may exhibit antiviral properties, although specific data on Ethynamine itself is limited.

- Cytotoxicity : Assessments of related compounds indicate varying degrees of cytotoxic effects on mammalian cells, which may inform studies on Ethynamine's safety profile .

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Synthesis and Biological Evaluation :

- Research involving the synthesis of α-hydroxyacyl-AMS macrocycles revealed that these compounds could significantly inhibit amino acid adenylation enzymes. The mechanism involved covalent bonding at the enzyme's active site, leading to a decrease in enzymatic activity.

-

Comparative Analysis with Similar Compounds :

- Comparative studies with other amines like N,N-dimethylethanamine and N-ethylethanamine indicate that the trimethylsilyl group in Ethynamine contributes to its unique reactivity and potential biological activities. For instance, while other amines exhibited distinct inhibitory profiles, Ethynamine's unique structure may allow for selective interactions with specific biological targets .

Data Summary

The following table summarizes key findings related to the biological activity and characteristics of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- and its analogs:

| Compound Name | Mechanism of Action | IC50 (µM) | EC50 (µM) | Notes |

|---|---|---|---|---|

| Ethynamine, N,N-diethyl-2-(TMS) | Enzyme inhibition | TBD | TBD | Potential antiviral activity |

| GRL0617 (analog) | Inhibits SARS-CoV PLpro | 0.6 | 14.5 | Effective against viral replication |

| Other Analog Compounds | Various enzyme inhibition | Varies | Varies | Comparative analysis ongoing |

Propriétés

IUPAC Name |

N,N-diethyl-2-trimethylsilylethynamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NSi/c1-6-10(7-2)8-9-11(3,4)5/h6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTCNMGPGWISPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C#C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465711 |

Source

|

| Record name | Ethynamine, N,N-diethyl-2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33567-68-9 |

Source

|

| Record name | Ethynamine, N,N-diethyl-2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.